Qifu Yang,
Toshiyuki Nakamura,
Masayuki Seto,
Miku Miyagawa,
Wensi Xu,
Beiwei Zhu,
Shintaro Munemasa,
Yoshiyuki Murata,
Yoshimasa Nakamura
PMID: 33880814
DOI:
10.1002/jbt.22791
Abstract
The increasing drug efflux through the ATP-binding cassette (ABC) transporters is the most plausible mechanism that mediates resistance to the anticancer phytochemicals, such as benzyl isothiocyanate (BITC), as well as chemotherapy drugs. To identify a potential component to overcome this resistance by combinatory utilization, we focused on multidrug resistance-associated proteins (MRPs) pumping various drug metabolites with glutathione as well as the organic anions. The pharmacological treatment of an MRP inhibitor, MK571, significantly potentiated the BITC-induced antiproliferation, coincided with the enhanced accumulation of BITC and glutathione in human colorectal cancer HCT-116 cells. MK571 also enhanced the apoptosis induction as well as activation of the mitogen-activated protein kinases and caspase-3, whereas it did not affect their basal levels. These results suggested that, since MRPs might play a pivotal role in the BITC efflux, MK571 potentiates the BITC-induced antiproliferation in human colorectal cancer cells through inhibition of the glutathione-dependent BITC efflux.
Wei-Ting Chuang,
Chih-Ching Yen,
Chin-Shiu Huang,
Haw-Wen Chen,
Chong-Kuei Lii
PMID: 33301311
DOI:
10.1021/acs.jafc.0c06269
Abstract
Obesity caused lipotoxicity, which results in insulin resistance. We studied whether benzyl isothiocyanate (BITC) improved insulin resistance in muscle. BITC was studied
in mice fed a high-fat diet (HFD) and
in C2C12 myotubes treated with palmitic acid (PA). In C2C12 cells, BITC mitigated PA inhibition of glucose uptake and phosphorylation of IRS-1, AKT, and TBC1D1 in response to insulin. BITC upregulated the expression of HO-1, GSTP, and GCLM mRNA and protein as well as GSH contents, which suppressed oxidative damage. Knockdown of Nrf2 abrogated BITC enhancement of antioxidant defense and subsequently reversed BITC protection against PA-induced insulin resistance. Moreover, BITC upregulated the expression of GLUT4, PPARγ, and C/EBPα. In HFD-fed mice, plasma total cholesterol, nonesterified fatty acid, and glucose levels and HOMA-IR were dose-dependently decreased with 0.05 or 0.1% BITC administration. In gastrocnemius muscle, compared with the HFD group, BITC increased the phosphorylation of AKT and TBC1D1, GSH contents, and the expression of antioxidant enzymes as well as GLUT4. These results indicate that BITC ameliorates obesity-induced hyperglycemia by enhancing insulin sensitivity in muscle. This is partly attributed to its inhibition of lipotoxicity-induced oxidative insult and upregulation of GLUT4 expression.
Łukasz Janczewski,
Dorota Kręgiel,
Beata Kolesińska
PMID: 34066597
DOI:
10.3390/molecules26092740
Abstract
Thirty-three alkyl and aryl isothiocyanates, as well as isothiocyanate derivatives from esters of coded amino acids and from esters of unnatural amino acids (6-aminocaproic, 4-(aminomethyl)benzoic, and tranexamic acids), were synthesized with satisfactory or very good yields (25-97%). Synthesis was performed in a "one-pot", two-step procedure, in the presence of organic base (Et
N, DBU or NMM), and carbon disulfide via dithiocarbamates, with 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO
) as a desulfurization reagent. For the synthesis of aliphatic and aromatic isothiocyanates, reactions were carried out in a microwave reactor, and selected alkyl isothiocyanates were also synthesized in aqueous medium with high yields (72-96%). Isothiocyanate derivatives of L- and D-amino acid methyl esters were synthesized, under conditions without microwave radiation assistance, with low racemization (er 99 > 1), and their absolute configuration was confirmed by circular dichroism. Isothiocyanate derivatives of natural and unnatural amino acids were evaluated for antibacterial activity on
and
bacterial strains, where the most active was ITC
Ping Li,
Yi-Meng Zhao,
Cui Wang,
Hua-Ping Zhu
PMID: 33300139
DOI:
10.1111/1750-3841.15539
Abstract
The development of natural antimicrobial agents has attracted long-term attention due to the increasing demand for food preservation. Papaya, a widely cultivated nutritious tropical fruit, has benzyl isothiocyanate (BITC) as one of the most important secondary metabolites in its seeds. And the antibacterial activity of BITC toward different strains and the main antibacterial pathway remain unclear. The current study focused on characterizing the antibacterial effect and exploring the major bacteriostatic pathway of BITC. BITC was shown to have a broad-spectrum antibacterial effect, with a minimum inhibitory concentration of 1 µL/mL for Escherichia coli, Bacillus subtilis, and Aspergillus niger, and 0.5 µL/mL for Salmonella enterica, Staphylococcus aureus, and Penicillium citrinum. Additionally, BITC was identified to affect the integrity of the biological oxidation system rather than the permeability or morphology of cell membranes. Furthermore, BITC was found not only to affect ATP production but also to hinder a series of important chemical reactions of the coenzymes involved in the transfer of hydrogen ions in the respiratory chain. The bacteriostatic pathway of BITC was shown to be implicated in an incomplete respiratory chain and the deregulation of the metabolism system. These results indicate the potential of BITC as a natural preservative in the food industry. PRACTICAL APPLICATION: BITC is present in papaya seeds and can be extracted and purified. Exploring its antibacterial activity and main action pathway may facilitate its application as a new bacteriostatic agent in food industry.
Tzu-Tung Yu,
Meng-Ya Chang,
Yi-Jen Hsieh,
Chih-Jui Chang
PMID: 33016302
DOI:
10.1039/d0fo01565b
Abstract
Cruciferous vegetables are good sources of phytochemicals that have the potential to prevent cancer. Benzyl isothiocyanate (BITC) is the hydrolysis product of glucosinolates that are especially abundant in cruciferous vegetables. The anti-cancer activities of BITC have been studied for decades. The mechanisms of reducing the incidence of cancer by BITC involve multiple pathways, including the inhibition of proliferation, induction of apoptosis and inhibition of angiogenesis. One of the major common phenotypes induced by BITC in previous studies is G2/M cell cycle arrest. Therefore, interference of mitosis progression is likely to be an important anti-tumor mechanism of BITC. Using immunofluorescence staining, we show that BITC induces cell arrest in mitosis by perturbation of mitotic spindles. The abnormal mitotic spindles were resulted from the inactivation of Aurora A by BITC. The fact that BITC inhibits the activation of Aurora A and disrupts mitotic spindles provides one of the possible explanations why BITC is able to arrest cells in the G2/M phase and induce apoptosis in many previous studies. Besides, Aurora A is an essential player of mitosis and also has non-mitotic functions in tumorigenesis. As an inhibitor of Aurora A, BITC not only is an antimitotic agent but also inhibits tumor progression via many pathways.
Shin-Ichiro Yokoyama,
Miyuki Kodera,
Akiko Hirai,
Mitsuhiko Nakada,
Yuki Ueno,
Toshihiko Osawa
PMID: 33132353
DOI:
10.3177/jnsv.66.481
Abstract
We determined the physiological effects of glucotropaeolin-rich lyophilized garden cress sprout powder (GC) administered to fasting and nonfasting mice. High-performance liquid chromatography analysis revealed glucotropaeolin (57.4±1.1 mg/g dry weight) as a major phytochemical constituent of GC. Decreasing tendency in body weight and feeding efficiency ratio were detected in the group of mice fed 0.05% (w/w) GC (GC0.05). Nonfasting mice exhibited significantly lower liver weights that were unchanged after fasting. Decreased total lipid (TL) and triglyceride (TG) levels in the liver were detected in the nonfasted GC0.01 and GC0.05 groups, but only in TLs of the fasted groups. The levels of plasma TGs and nonesterified fatty acids of the GC0.05 group, which remained unchanged during nonfasting, decreased after fasting. To determine its effects on the accumulation of lipids in the liver, the glucotropaeolin aglycone, benzyl isothiocyanate (BITC), was added to the liver-derived HepG2 human cell line cultured in a medium containing a high concentration of D-glucose (4,500 mg/L D-glucose) (HG group) or 1 mM oleic acid (SO group). Toxicity was not detected when cells were treated with as much as 5 μM BITC; however, lipid accumulation was inhibited by BITC in a concentration-dependent manner in the HG groups. The same effect was observed when 2 μM BITC was added to the diet of the SO groups. These results suggest that moderate levels of GC or BITC are useful for reducing liver and plasma TGs.
N Yamada,
W Murata,
Y Yamaguchi,
K-I Fujita,
A Ogita,
T Tanaka
PMID: 33128810
DOI:
10.1111/lam.13425
Abstract
Amphotericin B (AmB), a typical polyene macrolide antifungal agent, is widely used to treat systemic mycoses. In the present study, we show that the fungicidal activity of AmB was enhanced by benzyl isothiocyanate (BITC), a cruciferous plant-derived compound, in the budding yeast, Saccharomyces cerevisiae. In addition to forming a molecular complex with ergosterol present in fungal cell membranes to form K
-permeable ion channels, AmB has been recognized to mediate vacuolar membrane disruption resulting in lethal effects. BITC showed no effect on AmB-induced plasma membrane permeability; however, it amplified AmB-induced vacuolar membrane disruption in S. cerevisiae. Furthermore, the BITC-enhanced fungicidal effects of AmB significantly decreased cell viability due to the disruption of vacuoles in the pathogenic fungus Candida albicans. The application of the combinatorial antifungal effect of AmB and BITC may aid in dose reduction of AmB in clinical antifungal therapy and consequently decrease side effects in patients. These results also have significant implications for the development of vacuole-targeting chemotherapy against fungal infections.
Cheila Pereira,
Ana Margarida Calado,
Ana Cristina Sampaio
PMID: 32939678
DOI:
10.1007/s11274-020-02929-9
Abstract
Candida albicans is a commensal yeast that may become pathogenic and even lethal to the host. Over the last few decades, antifungal resistance has increased, promoting screening of the antifungal potential of old and new substances. This study investigates the antifungal potential of isothiocyanates (ITCs) against C. albicans oral isolates. A preliminary susceptibility disk diffusion test (DD) was performed using allyl isothiocyanate (AITC), benzyl isothiocynanate (BITC) and phenyl ethyl isothiocyanate (PEITC) at a fixed concentration range (0.001-0.1 M). Because C. albicans isolates were more susceptible to BITC and PEITC, their effect on cell size and on germ tube formation (GTF) were tested. The most promising molecule, BITC, was further tested for effects on cell viability, oxidative stress and for ultrastructure. ITCs, especially the aromatic ones, had a significant type-, dose- and isolate-dependent anti-Candida activity. Although BITC and PEITC had similar activity against the yeast cells, BITC had a more pronounced effect on cell size and GTF. Furthermore, BITC appears to induce oxidative stress and promote changes in the cell ultrastructure, interfering with cell wall structure. Our work showed that aromatic ITCs have the potential to effect C. albicans cells in multiple ways, including size, shape and GTF (BITC and PEITC), oxidative stress, and ultrastructure (BITC). Overall, our results suggest that BITC may be effectively used against C. albicans to modulate its growth, and control or suppress its invasive potential.
Yue Tang,
Xiaohan Wang,
Hui Jiang,
Liang Song,
Haozhe Cui,
Zhihui Zhang,
Songyi Lin
PMID: 32839962
DOI:
10.1111/1750-3841.15371
Abstract
Benzyl isothiocyanate (BITC) was encapsulated in oil-in-water emulsions stabilized by Pseudosciaena crocea roe protein isolate (PRPI). The stability, lipid digestion, BITC bioavailability, and retention rate of the emulsions were characterized using a simulated gastrointestinal tract model. Tween-corn and PRPI-medium-chain triglycerides (MCT) emulsions were used as controls. The membrane permeability and BITC absorption from these emulsions were investigated by in situ single-pass intestinal perfusion. The results showed that the PRPI-stabilized emulsions were stable under nonacidic environment conditions. Moreover, the PRPI-corn emulsion had more obvious protective effects than PRPI-MCT and Tween-corn emulsions. Atomic force and confocal laser scanning microscopy images showed that the protein hydrolyzed and oil droplets aggregated during simulated gastric phase digestion. Following the exposure of oil droplets in the small intestine phase, the PRPI-corn emulsion had a high rate of free fatty acid release (99.13 ± 2.49%), and the retention rate and bioavailability of BITC from the PRPI-corn emulsion were 75.93 ± 7.17% and 77.32 ± 5.36%, respectively, which were significantly higher than those measured for the other emulsions (P < 0.05). Moreover, the K
and P
of the PRPI-corn emulsion reached the maximum value at 45 min and then decreased slowly. These results suggest that the PRPI-corn emulsion delivery system is effective in encapsulating, delivering, and protecting BITC. PRACTICAL APPLICATION: This study provides some useful information for the food industry to develop a Pseudosciaena crocea roe protein isolate (PRPI) emulsion that could be successfully used to construct a BITC delivery system and improve benzyl isothiocyanate (BITC) bioavailability. The protective effect on BITC assessed in vitro simulated gastrointestinal tract and in situ single-pass intestinal perfusion are discussed.
Linhua Huang,
Chunmao Yuan,
Yu Wang
PMID: 32481514
DOI:
10.3390/molecules25112504
Abstract
Due to the side effects of obesity medications, many studies have focused on the natural products used in the daily diet to control weight. Moringa seed pods and leaves are widely used as vegetables or diet supplements due to the high nutrition value. However, no bioactivity-guided anti-adipogenic study was previously conducted. Therefore, a preadipocyte cell line was adopted as the bioactivity assay to identify the anti-adipogenic compounds in the peeled Moringa seed. Two known sulphur-containing compounds (
and
) were isolated and identified. Compound
, 4-(α-l-rhamnosyloxy) benzyl isothiocyanate
showed a great anti-adipogneic effect with an IC
value of 9.2 μg/mL. The isothiocyanate (ITC) group in compound
could be responsible for the inhibitory activity. In addition, a series of compounds with the ITC group were used to further investigate the structure-activity relationship, indicating foods containing ITC derivatives have the potential of being used to control weight.